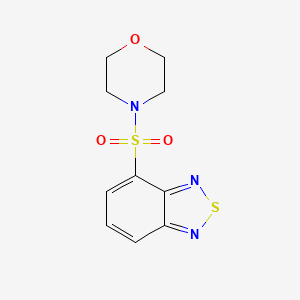![molecular formula C17H18FN3O B5547639 2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)
2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds containing pyrimidine as a core structure are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science. The specific compound belongs to this category, featuring substitutions that may influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions, starting from basic pyrimidine rings and introducing various substituents through reactions such as nucleophilic substitution, condensation, and cyclization. For example, the synthesis of complex pyrimidine derivatives has been demonstrated through Cu-catalyzed reactions and multicomponent reactions, offering insights into potential methods for synthesizing similar compounds (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of pyrimidine derivatives, providing detailed information about the arrangement of atoms within the molecule. This analysis can reveal how the specific substitutions influence the overall structure, which is crucial for understanding the compound's reactivity and interactions (Mo, Wen-yan, He, & Hong-wu, 2007).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives depends on the nature of their substituents. Studies on similar compounds have explored their participation in various chemical reactions, including nucleophilic addition and electrophilic substitution, which are essential for further functionalization of the molecule and its application in synthesis (Urleb, Stanovnik, & Tislér, 1990).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-Ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine and its derivatives are of significant interest in the field of organic chemistry due to their structural complexity and potential biological activities. One study focused on the synthesis and crystal structure analysis of a closely related compound, highlighting the detailed molecular geometry and interactions within the crystal lattice, which provides insights into its chemical reactivity and potential applications in medicinal chemistry (Mo, Wen-yan, He, Hong-wu, 2007).
Optical and Electronic Properties
Investigations into the electronic and optical properties of pyrimidine derivatives, including their nonlinear optical (NLO) characteristics, are crucial for their applications in optical materials and devices. A comprehensive study compared theoretical and experimental data on thiopyrimidine derivatives, revealing their potential in medicine and NLO fields, suggesting that similar structural analogs like 2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine could exhibit notable NLO properties (A. Hussain et al., 2020).
Biological and Pharmacological Applications
The biological activities of pyrimidine derivatives are widely studied, with some compounds showing promise as anticoccidial agents. For example, the synthesis and evaluation of 2,3-diarylpyrrole inhibitors of parasite cGMP-dependent protein kinase revealed significant in vitro and in vivo activities, suggesting that structurally related compounds could also have medicinal applications (Tesfaye Biftu et al., 2005).
Propriétés
IUPAC Name |
(2-ethylpyrimidin-5-yl)-[3-(2-fluorophenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-2-16-19-9-13(10-20-16)17(22)21-8-7-12(11-21)14-5-3-4-6-15(14)18/h3-6,9-10,12H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZAHJMPSCBTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCC(C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)
![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)
![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)
![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)